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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propanenitrile

Cat. No.: B2862378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-(4-
Methylphenyl)propanenitrile. Due to the absence of direct experimental data in the current

literature, this document focuses on the estimation of key thermochemical properties through

established computational methodologies, specifically the Benson group additivity method.

Additionally, it outlines general experimental protocols for the determination of such data and

presents a relevant synthetic pathway.

Estimated Thermochemical Data
The thermochemical properties of 2-(4-Methylphenyl)propanenitrile have been estimated

using the Benson group additivity method. This method calculates the thermodynamic

properties of a molecule by summing the contributions of its constituent polyvalent atomic

groups. The accuracy of this method is generally within ±2-3 kcal/mol for enthalpy of

formation[1]. The molecule was dissected into the following groups, and the corresponding

group additivity values (GAVs) for gas-phase standard enthalpy of formation (ΔHf°), standard

entropy (S°), and heat capacity (Cp°) at various temperatures were sourced from established

databases and literature[2][3][4][5][6].

Table 1: Estimated Standard Enthalpy of Formation
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Property Value (kJ/mol) Value (kcal/mol)

Gas-phase Standard Enthalpy

of Formation (ΔHf°(gas)) at

298.15 K

135.8 32.5

Table 2: Estimated Standard Entropy and Heat Capacity

Temperature (K)
Standard Entropy (S°(gas))
(J/mol·K)

Heat Capacity (Cp°(gas))
(J/mol·K)

298.15 402.5 185.2

300 403.6 186.1

400 458.1 235.4

500 512.3 278.9

600 563.7 315.2

700 611.5 344.8

800 655.8 368.9

900 696.9 388.7

1000 735.1 405.1

1100 770.8 418.9

1200 804.2 430.6

1300 835.6 440.7

1400 865.2 449.4

1500 893.2 456.9

Disclaimer: The data presented above are estimations derived from the group additivity method

and should be used with an understanding of their theoretical nature. Experimental verification

is recommended for critical applications.
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Methodology for Thermochemical Data Estimation
The estimation of the thermochemical data presented in this guide was performed using the

Benson group additivity method, a widely recognized approach for approximating the

thermodynamic properties of organic molecules in the gas phase[1][2].

The 2-(4-Methylphenyl)propanenitrile molecule was deconstructed into the following Benson

groups:

CB-(H): A carbon atom in an aromatic ring bonded to a hydrogen atom.

CB-(C): A carbon atom in an aromatic ring bonded to a carbon atom.

C-(CB)(C)(H)(CN): A tertiary aliphatic carbon atom bonded to an aromatic carbon, another

carbon, a hydrogen, and a nitrile group.

C-(H)3(C): A primary aliphatic carbon atom (methyl group) bonded to another carbon.

CN-(C): A nitrile group bonded to a carbon atom.

The individual thermochemical contributions of these groups were obtained from established

compilations of group additivity values[3][4][5][6]. The total thermochemical property for the

molecule was then calculated by summing the values of its constituent groups.

General Experimental Protocols
While specific experimental data for 2-(4-Methylphenyl)propanenitrile is not available, the

following are detailed methodologies for the experimental determination of key thermochemical

properties for similar organic compounds.

3.1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined

indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Sample Preparation: A precisely weighed sample of the purified compound (typically in pellet

form) is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a

combustion aid, such as benzoic acid, may be used to ensure complete combustion.
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Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm)

and placed in a well-insulated water bath of known volume. The temperature of the water is

monitored with a high-precision thermometer.

Combustion: The sample is ignited electrically. The heat released by the combustion reaction

is absorbed by the bomb and the surrounding water, causing a rise in temperature.

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting

a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The

enthalpy of combustion of the sample is then calculated from the observed temperature

change.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from

the experimental enthalpy of combustion using Hess's Law, along with the known standard

enthalpies of formation of the combustion products (CO2 and H2O).

3.2. Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity

(Cp) of a substance as a function of temperature.

Principle: DSC measures the difference in heat flow required to increase the temperature of

a sample and a reference material at the same rate.

Procedure: A small, accurately weighed sample is placed in a hermetically sealed pan, and

an empty pan is used as a reference. The sample and reference are heated at a constant

rate in a controlled atmosphere. The instrument records the differential heat flow between

the sample and the reference.

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its

heat flow curve with that of a standard material with a known heat capacity (e.g., sapphire)

under the same experimental conditions.

Entropy Calculation: The standard entropy (S°) at a given temperature can be calculated by

integrating the heat capacity data from absolute zero up to the desired temperature, also

accounting for the entropies of any phase transitions.
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Synthesis Pathway
A common synthetic route to 2-(4-Methylphenyl)propanenitrile involves the methylation of p-

tolylacetonitrile. This pathway is outlined in the diagram below.

p-Xylene p-Methylbenzyl ChlorideChlorination p-Tolylacetonitrile
(p-Methylbenzyl Cyanide)

Cyanation 2-(4-Methylphenyl)propanenitrileMethylation

Click to download full resolution via product page

Caption: Synthesis of 2-(4-Methylphenyl)propanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benson group increment theory - Wikipedia [en.wikipedia.org]

2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

3. researchgate.net [researchgate.net]

4. nist.gov [nist.gov]

5. Group additivity values for estimating the enthalpy of formation of organic compounds: an
update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Thermochemical Profile of 2-(4-
Methylphenyl)propanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2862378#thermochemical-data-for-2-4-
methylphenyl-propanenitrile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b2862378?utm_src=pdf-body
https://www.benchchem.com/product/b2862378?utm_src=pdf-body-img
https://www.benchchem.com/product/b2862378?utm_src=pdf-body
https://www.benchchem.com/product/b2862378?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Benson_group_increment_theory
https://en.wikipedia.org/wiki/Heat_of_formation_group_additivity
https://www.researchgate.net/publication/280975189_First-Principles_Based_Group_Additivity_Values_for_Thermochemical_Properties_of_Substituted_Aromatic_Compounds
https://www.nist.gov/system/files/documents/srd/jpcrd513.pdf
https://pubmed.ncbi.nlm.nih.gov/21882846/
https://pubmed.ncbi.nlm.nih.gov/21882846/
https://pubs.acs.org/doi/10.1021/jp303780m
https://www.benchchem.com/product/b2862378#thermochemical-data-for-2-4-methylphenyl-propanenitrile
https://www.benchchem.com/product/b2862378#thermochemical-data-for-2-4-methylphenyl-propanenitrile
https://www.benchchem.com/product/b2862378#thermochemical-data-for-2-4-methylphenyl-propanenitrile
https://www.benchchem.com/product/b2862378#thermochemical-data-for-2-4-methylphenyl-propanenitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2862378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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